molecular formula CBrClFe+ B14381663 [Bromo(chloro)methylidene]iron(1+) CAS No. 90143-40-1

[Bromo(chloro)methylidene]iron(1+)

Cat. No.: B14381663
CAS No.: 90143-40-1
M. Wt: 183.21 g/mol
InChI Key: JCOWSMOCEWJTDG-UHFFFAOYSA-N
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Description

[Bromo(chloro)methylidene]iron(1+) is an organometallic compound with the molecular formula C_2H_2BrClFe

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bromo(chloro)methylidene]iron(1+) typically involves the reaction of iron pentacarbonyl with bromoform and chloroform under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of [Bromo(chloro)methylidene]iron(1+) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified and packaged for use in various applications.

Chemical Reactions Analysis

Types of Reactions

[Bromo(chloro)methylidene]iron(1+) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iron oxides and other by-products.

    Reduction: It can be reduced to form lower oxidation state iron compounds.

    Substitution: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromo and chloro groups.

Major Products Formed

    Oxidation: Iron oxides and halogenated by-products.

    Reduction: Lower oxidation state iron compounds.

    Substitution: Various substituted iron complexes depending on the nucleophile used.

Scientific Research Applications

[Bromo(chloro)methylidene]iron(1+) has several applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential role in biological systems and as a model compound for studying iron-containing enzymes.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Bromo(chloro)methylidene]iron(1+) involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from nucleophiles. It can also participate in redox reactions, altering its oxidation state and forming different iron-containing species.

Comparison with Similar Compounds

Similar Compounds

  • [Bromo(chloro)methylidene]cobalt(1+)
  • [Bromo(chloro)methylidene]nickel(1+)
  • [Bromo(chloro)methylidene]palladium(1+)

Uniqueness

[Bromo(chloro)methylidene]iron(1+) is unique due to its specific electronic configuration and reactivity. Compared to similar compounds, it exhibits distinct catalytic properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

CAS No.

90143-40-1

Molecular Formula

CBrClFe+

Molecular Weight

183.21 g/mol

IUPAC Name

[bromo(chloro)methylidene]iron(1+)

InChI

InChI=1S/CBrCl.Fe/c2-1-3;/q;+1

InChI Key

JCOWSMOCEWJTDG-UHFFFAOYSA-N

Canonical SMILES

C(=[Fe+])(Cl)Br

Origin of Product

United States

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